(E)-3-(3,4-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-2-[(2E)-1-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]-3-OXOPROPANENITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a benzodiazole moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-2-[(2E)-1-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]-3-OXOPROPANENITRILE typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable benzodiazole derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-2-[(2E)-1-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]-3-OXOPROPANENITRILE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: Aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amines and related compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-2-[(2E)-1-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]-3-OXOPROPANENITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-2-[(2E)-1-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]-3-OXOPROPANENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenyl Isothiocyanate
- 3,4-Dimethoxyhydrocinnamic acid
- 3,4-Dimethoxyphenylacetal
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-2-[(2E)-1-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]-3-OXOPROPANENITRILE stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O3/c1-22-15-7-5-4-6-14(15)21-19(22)13(11-20)18(23)12-8-9-16(24-2)17(10-12)25-3/h4-10,23H,1-3H3/b18-13- |
InChI Key |
ZMLHNRUGPKTJLE-AQTBWJFISA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C#N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=C(C=C3)OC)OC)O)C#N |
Origin of Product |
United States |
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